molecular formula C14H18INO4 B558093 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 103882-09-3

3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Cat. No. B558093
CAS RN: 103882-09-3
M. Wt: 391.2 g/mol
InChI Key: JZLZDBGQWRBTHN-UHFFFAOYSA-N
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Description

3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as 3-Iodo-4-hydroxybenzamide, is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and other scientific disciplines.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

Research on the sorption of phenoxy herbicides, including compounds like 2,4-D and its derivatives, to various soils and minerals, provides insights into how similar compounds might interact with environmental matrices. The study by Werner, Garratt, and Pigott (2012) indicates that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, suggesting potential environmental fate studies for related compounds (Werner, Garratt, & Pigott, 2012).

Chemical Hazards and Learning from Accidents

A review by Hedlund et al. (2014) on the explosion risks of mixing nitric acid and isopropanol highlights the importance of understanding the chemical interactions and hazards associated with industrial use of chemicals, including the handling and storage of potentially reactive compounds (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).

Anti-Cancer and Anti-Inflammatory Potential

The pharmacological properties of 4′-geranyloxyferulic acid, a derivative of ferulic acid, show potential as an anti-inflammatory and anti-tumor agent. Studies like the one by Epifano et al. (2015) explore the bioactive properties of such compounds, suggesting a line of investigation for related compounds in the context of drug development and therapeutic applications (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Caffeic Acid Derivatives in Drug Discovery

Research into caffeic acid and its derivatives, including their broad spectrum of biological activities, provides a template for developing new chemical entities with therapeutic interest. Silva, Oliveira, and Borges (2014) review the therapeutic potential and patented applications of caffeic acid derivatives, which could guide research into similar compounds (Silva, Oliveira, & Borges, 2014).

properties

IUPAC Name

3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

CAS RN

62129-44-6
Record name N-Boc-4-iodo-L-phenylalanine
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